7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
“7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of the triazolopyrimidine class of compounds . It has been studied for its potential anti-malarial properties . The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring has been found to increase drug activity .
Synthesis Analysis
The synthesis of this compound involves the use of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . A specific example of synthesis involves stirring a mixture of 7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine and the appropriate azole or amine in DMF at 120 °C for 12 hours .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring is a key structural feature .Scientific Research Applications
Agrochemical Applications
The compound is a key structural motif in active agrochemical ingredients . It’s used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
Pharmaceutical Applications
The compound is also a key structural motif in active pharmaceutical ingredients . Several derivatives are used in the pharmaceutical industry; five pharmaceutical products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the moiety have been granted market approval .
Antitumor Applications
Polycyclic systems containing the moiety are reported as antitumor .
Corticotropin-Releasing Factor 1 Receptor Antagonists
The compound can be used as corticotropin-releasing factor 1 receptor antagonists .
Calcium Channel Modulators
It can be used as calcium channel modulators , which can be used for the treatment of various conditions like hypertension, angina pectoris, and some types of arrhythmia.
Treatment of Alzheimer’s Disease
The compound can be used for the treatment of Alzheimer’s disease .
Treatment of Insomnia
Future Directions
The future directions for this compound could involve further exploration of its potential anti-malarial properties . Additionally, due to the synthetic versatility of pyrimidine derivatives, there could be potential for the development of structurally diverse derivatives with various biological activities .
Mechanism of Action
Target of Action
The primary target of the compound 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells .
Biochemical Pathways
The compound 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine affects the ERK signaling pathway . This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and survival . The compound exhibits significant inhibitory effects on this pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The action of 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine leads to significant molecular and cellular effects. It induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins in cells . This results in the inhibition of cell growth and colony formation .
properties
IUPAC Name |
7-chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-1-2-11-5-12-4(6(8,9)10)13-14(3)5/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVIQKVYHBUSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
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